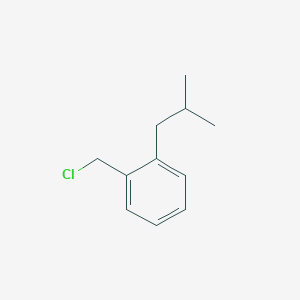
1-(Chloromethyl)-2-isobutylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloromethyl compounds has been well documented in the literature . An efficient synthesis of chloromethyl methyl ether, which could be related to the synthesis of 1-(Chloromethyl)-2-isobutylbenzene, has been reported . The method features mild conditions, short reaction time, high yield, and simple operation .Aplicaciones Científicas De Investigación
Aromatic Substitution and Mechanisms
- Chloromethylation of benzene and alkylbenzenes, including 1-(Chloromethyl)-2-isobutylbenzene, has been studied extensively. The mechanisms of these reactions have been considered in light of experimental data, and novel chloromethylations are discussed for their preparative aspects (Olah, Beal, & Olah, 1976).
Conformational Analysis
- Microwave spectra and quantum chemical calculations have revealed the presence of two conformers in isobutylbenzene, which is closely related to 1-(Chloromethyl)-2-isobutylbenzene. These conformers differ in their configurations and the dihedral angles between phenyl groups and their adjacent carbon atoms (Churchill et al., 2010).
Steric Factors in Electrophilic Substitutions
- The chloromethylation process in alkylbenzenes, including isobutylbenzene, is influenced by steric interactions. This process typically results in mixtures of ortho and para derivatives, with the distribution affected by the steric factor (Nazarov & Semenovsky, 1958).
Catalysis and Reaction Mechanisms
- Micellar catalysis has been successfully applied in the chloromethylation of 2-chloroethylbenzene, which offers insights into similar reactions with 1-(Chloromethyl)-2-isobutylbenzene. This method highlights the effectiveness of cationic surfactants in the catalysis process (Liu, Lu, & Wei, 2009).
Gas Chromatography and Compound Analysis
- The study of chlorinated derivatives of dimethylbenzene, which is structurally similar to 1-(Chloromethyl)-2-isobutylbenzene, has been conducted through gas chromatography. This method helps in understanding the separation and identification of such compounds (Bermejo, Blanco, & Guillén, 1986).
Zeolite Catalysis in Acylation Reactions
- Zeolite catalysis has been utilized in the acylation of isobutylbenzene with acetic anhydride. This approach is significant in understanding the shape-selective properties of zeolite catalysts and their applications in reactions involving 1-(Chloromethyl)-2-isobutylbenzene (Andy et al., 2000).
Propiedades
IUPAC Name |
1-(chloromethyl)-2-(2-methylpropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVUFJUQSHGYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-isobutylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)
![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)
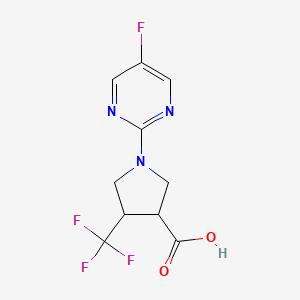
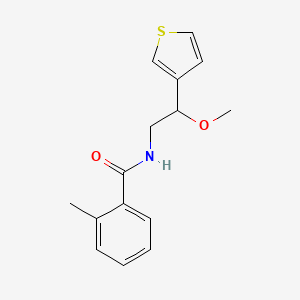
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)


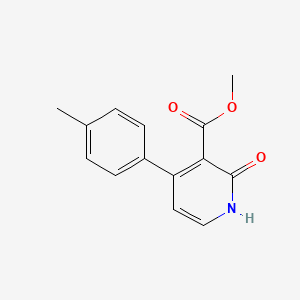
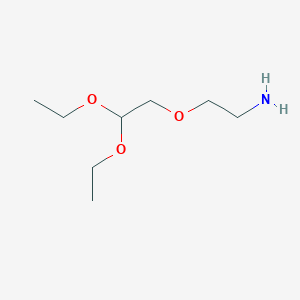
![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)